molecular formula C12H12N6O3 B2567662 N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-2-carboxamide CAS No. 2034345-63-4

N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-2-carboxamide

Cat. No.: B2567662
CAS No.: 2034345-63-4
M. Wt: 288.267
InChI Key: MRYVFTSWZQJHSH-UHFFFAOYSA-N
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Description

N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-2-carboxamide is a synthetic organic compound. Structurally, it features an intricate assembly of five heterocyclic rings. Such intricate designs often suggest a compound with notable specificity and potential for various bioactivities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis involves a multi-step reaction sequence:

  • Formation of 3-methyl-1,2,4-oxadiazole: : The initial step involves the preparation of the 3-methyl-1,2,4-oxadiazole ring using suitable starting materials like methyl hydrazine and carboxylic acids, catalyzed under mild acidic conditions.

  • Triazole Ring Synthesis: : The azide-alkyne cycloaddition is employed to form the 1H-1,2,3-triazole ring. This 'click' chemistry reaction is favored for its high yield and minimal by-products.

  • Linking via Ethylene Bridge: : The subsequent connection involves a condensation reaction to link the oxadiazole and triazole rings through an ethylene bridge.

  • Attachment to Furan-2-carboxamide:

Industrial Production Methods: Industrially, such a synthesis is scaled using continuous flow chemistry techniques to ensure high throughput, reproducibility, and safety. Advanced reactors and inline analysis methods are employed to maintain reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : It undergoes oxidation typically at the triazole ring, where agents like hydrogen peroxide can form corresponding oxides.

  • Reduction: : Reduction may occur at the oxadiazole ring, converting it to its hydroxy or amine derivatives using reducing agents like lithium aluminum hydride.

  • Substitution: : Substitution reactions, especially nucleophilic, may occur at the furan ring.

Common Reagents and Conditions:

  • Oxidation: : Hydrogen peroxide or m-chloroperoxybenzoic acid under mild acidic conditions.

  • Reduction: : Lithium aluminum hydride or sodium borohydride in aprotic solvents.

  • Substitution: : Halogenation followed by nucleophilic attack using halogenating agents like N-bromosuccinimide (NBS) and nucleophiles like amines or thiols.

Major Products:

  • Oxides from oxidation reactions.

  • Amines or alcohols from reduction reactions.

  • Various substituted derivatives from nucleophilic substitution reactions.

Scientific Research Applications

N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-2-carboxamide has a broad range of applications:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Functions as a ligand in binding studies, particularly involving proteins and enzymes.

  • Medicine: : Explored for its potential as an antimicrobial, anticancer, and antiviral agent due to its ability to disrupt biological pathways.

  • Industry: : Employed in the development of advanced materials, particularly in polymer science for enhancing mechanical properties.

Mechanism of Action

The mechanism through which N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-2-carboxamide exerts its effects involves several molecular pathways:

  • Molecular Targets: : This compound can target enzymes involved in DNA replication or protein synthesis, disrupting cell growth.

  • Pathways Involved: : Inhibits key enzymes in metabolic pathways, leading to cell death in microorganisms or cancer cells.

Comparison with Similar Compounds

Compared to other compounds such as:

  • N-(2-(4-(3-methyl-1,2,4-thiadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-2-carboxamide

  • N-(2-(4-(3-methyl-1,2,4-oxadiazol-3-yl)-1H-1,2,3-triazol-1-yl)ethyl)thiophene-2-carboxamide

N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-2-carboxamide stands out for its unique combination of heterocyclic rings and its versatility in bioactivity, making it more efficient in certain pharmaceutical applications.

Properties

IUPAC Name

N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6O3/c1-8-14-12(21-16-8)9-7-18(17-15-9)5-4-13-11(19)10-3-2-6-20-10/h2-3,6-7H,4-5H2,1H3,(H,13,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRYVFTSWZQJHSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CN(N=N2)CCNC(=O)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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